Introduction: The Quinoline Scaffold in Modern Drug Discovery
Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-8-methoxyquinoline
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-8-methoxyquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data in public literature, this document emphasizes robust, field-proven experimental protocols for determination, alongside computationally predicted values to guide initial research. The narrative explains the causality behind experimental choices and provides a framework for the systematic characterization of this and similar quinoline derivatives.
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The specific substitution pattern on the quinoline core profoundly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
6-Chloro-8-methoxyquinoline is a derivative that combines two common and impactful substituents in drug design: a halogen (chloro) and a methoxy group. The chloro group can modulate lipophilicity, metabolic stability, and binding interactions, while the methoxy group can influence solubility, hydrogen bonding potential, and metabolic pathways.[3][4][5][6] A thorough understanding of the fundamental physicochemical properties of this molecule is therefore a critical first step for any research program aiming to explore its therapeutic potential.
This guide serves as a foundational resource for scientists, providing not just data, but also the detailed methodologies required to generate and validate that data in a laboratory setting.
Molecular and Physicochemical Profile
A molecule's identity and behavior are defined by its structure and resulting physical properties. The following section details the key identifiers for 6-Chloro-8-methoxyquinoline and presents a table of its core physicochemical parameters.
Chemical Structure:
Caption: Chemical structure of 6-Chloro-8-methoxyquinoline.
Table 1: Physicochemical Properties of 6-Chloro-8-methoxyquinoline
Note: The following values are computationally predicted and serve as an initial guide. Experimental verification is essential and protocols are provided in subsequent sections.
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| Molecular Formula | C₁₀H₈ClNO | - | Fundamental identifier for mass and composition. |
| Molecular Weight | 193.63 g/mol | Calculation | Influences diffusion, absorption, and formulation. |
| Melting Point (°C) | ~75 - 95 | Estimation based on isomers | Purity indicator; affects solid-state stability and formulation. |
| Boiling Point (°C) | ~310 - 330 | Estimation based on isomers | Relevant for purification (distillation) and thermal stability. |
| logP (Octanol/Water) | 3.1 - 3.5 | Chemoinformatic tools[7][8] | Key indicator of lipophilicity, affecting membrane permeability, solubility, and protein binding. |
| Aqueous Solubility (logS) | -3.5 to -4.5 | Chemoinformatic tools[9] | Crucial for absorption and bioavailability; low solubility can be a major development hurdle. |
| pKa (Basic) | 2.5 - 3.5 | Chemoinformatic tools[10] | Governs the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration. |
Experimental Determination of Physicochemical Properties
The trustworthiness of any research relies on verifiable data. This section provides self-validating, step-by-step protocols for determining the critical properties outlined above.
Thermal Properties: Melting Point Determination
The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.
Protocol: Capillary Melting Point Determination [11][12][13][14]
-
Sample Preparation: Ensure the 6-Chloro-8-methoxyquinoline sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the sample powder.
-
Packing: Compact the sample into the sealed end of the capillary by tapping gently on a hard surface or by dropping it through a long glass tube.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough range. Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts into a clear liquid. .
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.
Solubility Determination: The Shake-Flask Method
Equilibrium solubility is a fundamental parameter that dictates a compound's bioavailability. The shake-flask method is considered the gold standard for its determination due to its reliability.[15][16][17]
Protocol: Equilibrium Aqueous Solubility (Shake-Flask)
-
Preparation: Add an excess amount of solid 6-Chloro-8-methoxyquinoline to a series of glass vials. The excess should be visually apparent to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all undissolved solid is removed, centrifuge the sample and then filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Create a calibration curve using standard solutions of 6-Chloro-8-methoxyquinoline of known concentrations prepared in the same buffer.
-
Calculation: Determine the concentration of the saturated solution from the calibration curve. The result is the equilibrium solubility, typically reported in µg/mL or µM.
Ionization Constant: pKa Determination
The pKa value reveals the pH at which a molecule is 50% ionized. For a basic compound like a quinoline, this is critical for predicting its charge, and thus its behavior, in different biological compartments (e.g., stomach vs. intestine). Potentiometric titration is a highly precise method for this measurement.[18][19][20][21][22]
Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of 6-Chloro-8-methoxyquinoline in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). The final concentration should be in the low millimolar range (e.g., 1-5 mM).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.
-
Titration:
-
Add a standardized acidic solution (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).
-
-
Validation: Perform a blank titration (without the sample compound) to correct for the buffering capacity of the solvent system.
Spectroscopic and Synthetic Workflow
A comprehensive characterization includes spectroscopic analysis to confirm the molecular structure and an understanding of its synthesis to anticipate potential impurities and reactivity.
Predicted Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. A sharp singlet corresponding to the three methoxy protons (-OCH₃) would be a key identifier.[23][24][25]
-
¹³C NMR: The carbon NMR will display ten signals corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbons attached to the chlorine and the methoxy group will be significantly affected.[23][25]
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and C-O stretching from the methoxy ether linkage.[1][26][27][28][29]
-
UV-Vis Spectroscopy: Quinoline and its derivatives typically show strong UV absorption due to π-π* transitions within the aromatic system. The exact λmax will be influenced by the substitution pattern.[30][31][32]
Caption: A typical workflow for the synthesis, characterization, and purity validation of a target compound.
Synthesis Overview: The Skraup Reaction
Understanding the synthesis of 6-Chloro-8-methoxyquinoline provides insight into its chemical stability and potential process-related impurities. One of the most classic methods for creating the quinoline core is the Skraup synthesis.[33][34][35][36][37] This reaction typically involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For the target molecule, the starting material would be 4-chloro-2-methoxyaniline.
Caption: Logical inputs for the Skraup synthesis to form a substituted quinoline.
Safety and Handling
Substituted quinolines should be handled with care in a laboratory setting. Based on safety data for structurally related compounds, 6-Chloro-8-methoxyquinoline should be assumed to be harmful if swallowed or inhaled, and potentially cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-8-methoxyquinoline represents a promising scaffold for further investigation in drug discovery. This guide has established a foundational understanding of its key physicochemical properties by combining computational predictions with robust, validated experimental protocols. For researchers and drug development professionals, the methodologies detailed herein provide a clear and trustworthy path to generating the high-quality data necessary to advance a compound from initial screening to lead optimization. The emphasis on experimental determination underscores the principle that while prediction is a valuable guide, empirical data is the bedrock of scientific integrity.
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